molecular formula C16H15F3N2O2S B2930342 3-ethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 692287-60-8

3-ethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No.: B2930342
CAS No.: 692287-60-8
M. Wt: 356.36
InChI Key: HAAALZDJUIXNDT-UHFFFAOYSA-N
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Description

This compound is a pyrimidinone derivative, which is a class of compounds containing a pyrimidinone moiety, which is a pyrimidine ring bearing a ketone. The pyrimidine ring is a six-membered heterocyclic ring with two nitrogen atoms and four carbon atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrimidinone ring, possibly through a condensation reaction. The trifluoromethyl group could be introduced using a trifluoromethylation reagent .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidinone ring, the ethyl group attached to one of the nitrogen atoms of the ring, the trifluoromethyl group attached to the 6-position of the ring, and the 2-(4-methylphenyl)-2-oxoethylsulfanyl group attached to the 2-position of the ring .


Chemical Reactions Analysis

As a pyrimidinone derivative, this compound could potentially undergo a variety of chemical reactions. For example, the carbonyl group in the pyrimidinone ring could be reduced to an alcohol, or the ring itself could undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbonyl group and the nitrogen atoms in the pyrimidinone ring could allow for hydrogen bonding, which could affect the compound’s solubility and boiling point .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Derivatives of the compound have been synthesized and tested for antimicrobial activity against various bacterial and fungal strains. For instance, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized, aiming to develop antibacterial agents. These compounds, through various reactions, produced derivatives with high antimicrobial activities, indicating potential for therapeutic use against bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Antitumor Activity

The synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have demonstrated potent anticancer activity. These compounds were found to exhibit significant growth inhibition against various human cancer cell lines, comparable to that of doxorubicin, highlighting their potential in cancer therapy (Hafez & El-Gazzar, 2017).

Synthesis of Pyrimidine Derivatives

Research into the synthesis of novel chromone-pyrimidine coupled derivatives underlines the versatility of pyrimidine in medicinal chemistry. These studies focus on creating compounds with various biological activities, including antifungal and antibacterial properties. The eco-friendly and efficient synthesis methods underscore the compound's role in the development of new therapeutic agents (Nikalje, Tiwari, Seijas Vazquez, & Vázquez-Tato, 2017).

Heterocyclic Compound Synthesis

The exploration of heterocyclic compounds is a significant area of research for this compound. Studies have synthesized various heterocyclic systems, such as thiazoles and fused derivatives, with noted antimicrobial activities. These findings contribute to the understanding of the compound's chemical reactivity and potential for creating bioactive molecules with specific applications in fighting microbial infections (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. Studies could also be conducted to further understand its physical and chemical properties .

Properties

IUPAC Name

3-ethyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-6-(trifluoromethyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O2S/c1-3-21-14(23)8-13(16(17,18)19)20-15(21)24-9-12(22)11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAALZDJUIXNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(N=C1SCC(=O)C2=CC=C(C=C2)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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